Cas no 1804174-38-6 (5-Amino-7-trifluoromethoxy-1H-benzimidazole)

5-Amino-7-trifluoromethoxy-1H-benzimidazole is a benzimidazole derivative characterized by the presence of an amino group at the 5-position and a trifluoromethoxy substituent at the 7-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the amino group provides a reactive site for further functionalization. Its structural features make it useful in the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators. The compound is typically handled under controlled conditions due to its reactivity and sensitivity. High-purity grades are available for research applications.
5-Amino-7-trifluoromethoxy-1H-benzimidazole structure
1804174-38-6 structure
商品名:5-Amino-7-trifluoromethoxy-1H-benzimidazole
CAS番号:1804174-38-6
MF:C8H6F3N3O
メガワット:217.147951602936
CID:4825974

5-Amino-7-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 5-Amino-7-trifluoromethoxy-1H-benzimidazole
    • インチ: 1S/C8H6F3N3O/c9-8(10,11)15-6-2-4(12)1-5-7(6)14-3-13-5/h1-3H,12H2,(H,13,14)
    • InChIKey: CHFSJYUHKJLBEQ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC(=CC2=C1N=CN2)N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 63.9

5-Amino-7-trifluoromethoxy-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061001654-250mg
5-Amino-7-trifluoromethoxy-1H-benzimidazole
1804174-38-6 98%
250mg
$712.10 2022-04-02
Alichem
A061001654-1g
5-Amino-7-trifluoromethoxy-1H-benzimidazole
1804174-38-6 98%
1g
$1,882.45 2022-04-02
Alichem
A061001654-500mg
5-Amino-7-trifluoromethoxy-1H-benzimidazole
1804174-38-6 98%
500mg
$1,098.10 2022-04-02

5-Amino-7-trifluoromethoxy-1H-benzimidazole 関連文献

5-Amino-7-trifluoromethoxy-1H-benzimidazoleに関する追加情報

5-Amino-7-Trifluoromethoxy-1H-Benzimidazole (CAS No. 1804174-38-6): A Comprehensive Overview

5-Amino-7-Trifluoromethoxy-1H-Benzimidazole, identified by the CAS registry number 1804174-38-6, is a versatile heterocyclic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the benzimidazole family, which has gained considerable attention due to its unique structural properties and wide-ranging biological activities.

The molecular structure of 5-Amino-7-Trifluoromethoxy-1H-Benzimidazole consists of a benzene ring fused with an imidazole ring, featuring an amino group at position 5 and a trifluoromethoxy group at position 7. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly amenable for various chemical modifications and biological interactions.

Recent studies have highlighted the potential of benzimidazoles as promising candidates in drug discovery, particularly in the development of antimicrobial agents. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Amino-7-Trifluoromethoxy-Benzimidazoles exhibit potent activity against a range of bacterial and fungal pathogens. This underscores the importance of understanding the structure-property relationships in such compounds to optimize their therapeutic potential.

In addition to their pharmacological applications, Benzimidazoles, including 5-Amino-7-Trifluoromethoxy-Benzimidazoles, have found utility in materials science. Their ability to form stable coordination complexes makes them valuable in catalysis and sensor technologies. Recent advancements in this area have explored their use as catalysts in organic synthesis, particularly in asymmetric catalysis, where their chiral centers can induce high enantioselectivity.

The synthesis of 5-Amino-7-Trifluoromethoxy-Benzimidazoles typically involves a multi-step process that begins with the preparation of intermediate compounds such as o-amino phenols or o-amino anilines. These intermediates undergo condensation reactions with carbonyl compounds like aldehydes or ketones under specific reaction conditions to form the benzimidazole core. The introduction of the trifluoromethoxy group at position 7 often requires specialized substitution reactions, such as nucleophilic aromatic substitution or coupling reactions, depending on the electronic environment of the molecule.

One of the most recent breakthroughs in the synthesis of this compound involves the use of microwave-assisted techniques, which have significantly improved reaction yields and reduced reaction times. This method has been particularly effective in constructing complex heterocycles like benzimidazoles due to its ability to overcome kinetic barriers associated with traditional heating methods.

In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are extensively used to confirm the structure and purity of synthesized compounds like CAS No. 1804174-38-6. These tools provide critical insights into molecular integrity and functional group identification, ensuring that research findings are accurate and reproducible.

The application of computational chemistry has also played a pivotal role in advancing our understanding of this compound's properties. Density functional theory (DFT) calculations have been employed to study the electronic distribution and reactivity patterns of Benzimidazoles, providing valuable insights into their interaction mechanisms with biological targets or catalytic substrates.

In conclusion, 5-Amino-7-Trifluoromethoxy-Benzimidazole (CAS No. 1804174-38-6) stands out as a significant molecule within the realm of heterocyclic chemistry due to its diverse applications and promising therapeutic potential. Continued research into its synthesis, characterization, and application will undoubtedly pave the way for novel discoveries that benefit various scientific disciplines.

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